molecular formula C15H10BrN3OS B2949824 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole CAS No. 302935-71-3

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

Cat. No.: B2949824
CAS No.: 302935-71-3
M. Wt: 360.23
InChI Key: YPSYFRIYFPVIIK-UHFFFAOYSA-N
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Description

2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a protein kinase inhibitor. Its molecular architecture, featuring an imidazopyridine scaffold linked to a benzoxazole ring via a thioether bridge, is designed to mimic ATP and compete for binding in the catalytic pockets of various kinases. This compound is a key synthetic intermediate or a final target molecule in the development of novel therapeutic agents, particularly for oncology and inflammatory diseases. Research into analogous imidazo[1,2-a]pyridine derivatives has demonstrated potent and selective inhibition of kinases like TBK1 and IKKe , which are critical nodes in oncogenic signaling and immune response pathways. The presence of the bromo substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex chemical libraries for structure-activity relationship (SAR) studies. Consequently, this reagent is a valuable tool for researchers aiming to probe kinase function, develop targeted inhibitors, and elucidate novel signaling pathways in disease models.

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-14-11(17-13-7-3-4-8-19(13)14)9-21-15-18-10-5-1-2-6-12(10)20-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSYFRIYFPVIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Basic Information

PropertyValue
Molecular Formula C₁₅H₁₀BrN₃OS
Molecular Weight 360.23 g/mol
Density 1.7 ± 0.1 g/cm³
LogP 4.95

Structural Features

The compound features a unique combination of imidazo[1,2-a]pyridine and benzo[d]oxazole moieties, which contributes to its diverse biological activities. The presence of the bromine atom on the imidazo ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including compounds similar to This compound , exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that certain derivatives displayed selective antibacterial effects against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Case Study: Antibacterial Screening

A screening of 41 benzoxazole derivatives revealed that only a few exhibited significant antibacterial activity. For instance:

CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
Compound A10>100
Compound B550
Compound C20>100

This highlights the selective nature of these compounds, suggesting that structural modifications can significantly influence their activity .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored extensively. Studies have shown that certain compounds can induce cytotoxic effects in various cancer cell lines, including breast, lung, and colorectal cancers .

Case Study: Cytotoxic Effects

A specific study evaluated the cytotoxicity of several benzoxazole derivatives against different cancer cell lines:

Cell LineCompound A IC₅₀ (µM)Compound B IC₅₀ (µM)
MCF-7 (Breast)1530
A549 (Lung)2520
HCT116 (Colorectal)1035

These results indicate that structural variations can lead to significant differences in anticancer efficacy .

The mechanism by which This compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The bromine atom may enhance binding affinity to target sites, thereby modulating biological responses.

Comparison with Similar Compounds

2-(3-Bromophenyl)imidazo[2,1-b]oxazole

  • Structure : Imidazo[2,1-b]oxazole core with a 3-bromophenyl substituent.
  • Synthesis : Likely involves cyclization or cross-coupling reactions (exact method unspecified) .
  • Applications : Patented for use in organic electroluminescent devices, highlighting its electronic properties .
  • Key Difference : The bromine is on a phenyl ring rather than the imidazoheterocycle, reducing conjugation with the heteroaromatic system compared to the target compound.

2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole

  • Structure : Similar to the target compound but replaces pyridine with pyrimidine in the imidazo ring and adds a nitro group on the benzoxazole (C14H8BrN5O3S, MW: 406.21) .
  • The nitro group may improve solubility but could introduce toxicity concerns.

2-(Benzylthio)benzo[d]oxazole (3ba)

  • Structure: Benzo[d]oxazole with a benzylthio substituent (C14H11NOS2, MW: 289.37).
  • Synthesis : Eco-friendly KOH-mediated coupling of 2-mercaptobenzooxazole with benzyl halides .
  • Bioactivity : Exhibits antifungal activity against Botrytis cinerea and Fusarium oxysporum, outperforming the commercial fungicide Captan .
  • Comparison : The benzyl group enhances lipophilicity, whereas the target compound’s imidazo[1,2-a]pyridine moiety may offer superior target specificity.

Triazinoindole-Benzoxazole Hybrid (VI)

  • Structure: Triazinoindole fused with benzoxazole via a thioether linkage (C17H10N6O2S, MW: 386.37).
  • Synthesis : Reacts intermediates with hydrazides under mild conditions .
  • Bioactivity : Potent urease inhibition, suggesting thioether-linked benzoxazoles are effective enzyme inhibitors .

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